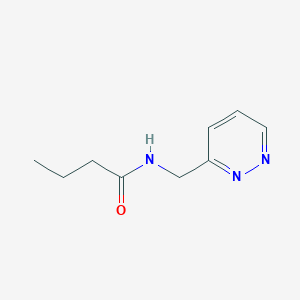
N-(pyridazin-3-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridazin-3-ylmethyl)butanamide, also known as P3B, is a synthetic compound that has been extensively studied for its potential therapeutic applications. P3B is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(pyridazin-3-ylmethyl)butanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. N-(pyridazin-3-ylmethyl)butanamide has been shown to inhibit the activity of the enzyme SIRT2, which is involved in regulating the cell cycle and promoting cell survival.
Biochemical and Physiological Effects:
N-(pyridazin-3-ylmethyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, N-(pyridazin-3-ylmethyl)butanamide has been shown to have anti-inflammatory and neuroprotective effects. N-(pyridazin-3-ylmethyl)butanamide has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(pyridazin-3-ylmethyl)butanamide in lab experiments is its relatively simple synthesis method. N-(pyridazin-3-ylmethyl)butanamide is also a small molecule, making it easy to study using techniques such as nuclear magnetic resonance (NMR) spectroscopy. However, one limitation of using N-(pyridazin-3-ylmethyl)butanamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(pyridazin-3-ylmethyl)butanamide in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(pyridazin-3-ylmethyl)butanamide. One area of research could focus on further elucidating the mechanism of action of N-(pyridazin-3-ylmethyl)butanamide, including identifying its molecular targets. Another area of research could focus on optimizing the synthesis of N-(pyridazin-3-ylmethyl)butanamide to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of N-(pyridazin-3-ylmethyl)butanamide in vivo, including its potential for use as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(pyridazin-3-ylmethyl)butanamide involves a multistep process that begins with the reaction of 3-bromo-5-methylpyridazine with butylamine to form N-butyl-3-bromo-5-methylpyridazin-3-amine. This intermediate is then reacted with 2-bromo-N-(tert-butoxycarbonyl)ethylamine to form N-(pyridazin-3-ylmethyl)butanamide.
Aplicaciones Científicas De Investigación
N-(pyridazin-3-ylmethyl)butanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on the use of N-(pyridazin-3-ylmethyl)butanamide as a potential treatment for cancer. N-(pyridazin-3-ylmethyl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Propiedades
IUPAC Name |
N-(pyridazin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-4-9(13)10-7-8-5-3-6-11-12-8/h3,5-6H,2,4,7H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWOZSHWBTRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridazin-3-ylmethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

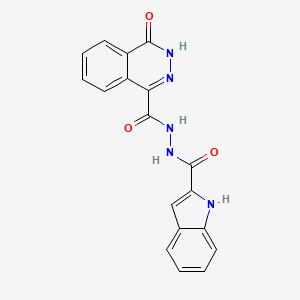
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)
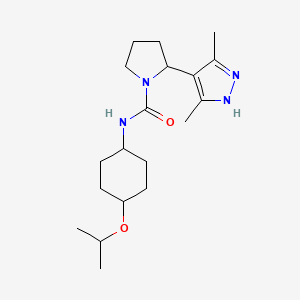


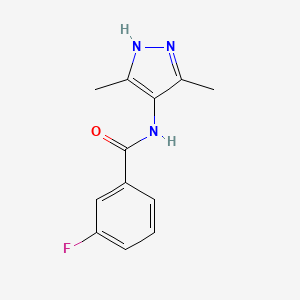
![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
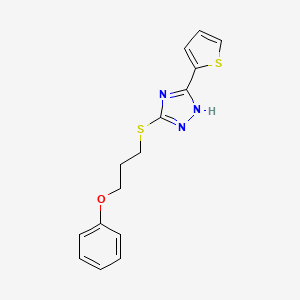
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)